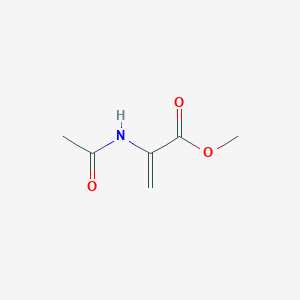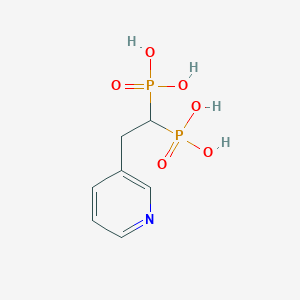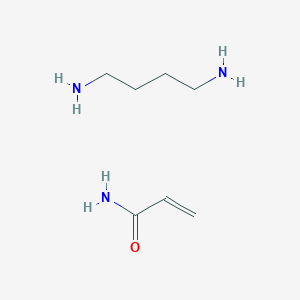
Methyl 2-acetamidoacrylate
Descripción general
Descripción
Methyl 2-acetamidoacrylate is a versatile compound that has been the subject of various studies due to its utility in organic synthesis, particularly in the preparation of α-amino acid derivatives. It serves as a key intermediate in the synthesis of complex molecules and has been explored for its reactivity in different chemical reactions .
Synthesis Analysis
The synthesis of α-amino acid derivatives
Aplicaciones Científicas De Investigación
Thermosensitive Properties
- Copolymers with Thermosensitivity : MAA, when copolymerized with methyl acrylate, produces thermosensitive properties. Specifically, a copolymer containing 77% MAA units exhibits a notable thermal sensitivity, influenced by polymer concentration and the presence of inorganic salts, as detailed by Okamura et al. (2002) in their study published in the European Polymer Journal (Okamura et al., 2002).
Applications in Actuators
- Use in Artificial Actuators : The development of a MAA hydrogel showcased its potential use in artificial actuators. The hydrogel demonstrated a significant equilibrium swelling ratio and reversible bending behavior under an electric field, suggesting its applicability in electrically stimulated actuators. This was elaborated by Eun-Ju Ha et al. (2013) in the Journal of Applied Physics (Ha et al., 2013).
Chemical Synthesis and Modification
- Synthesis of Constrained Analogues of Tryptophan : Rossi et al. (2015) described the use of MAA in the synthesis of methyl 3-acetamido-1,2,3,4-tetrahydrocarbazole-3-carboxylate derivatives, contributing to the development of constrained tryptophan analogues. This process was featured in the Beilstein Journal of Organic Chemistry (Rossi et al., 2015).
Catalysis and Chemical Reactions
- Role in Catalytic Hydrogenations : MAA plays a role in catalytic hydrogenations. For example, its use in the efficient immobilisation of Rh-MonoPhos on aluminosilicate AlTUD-1 demonstrated its effectiveness in enantioselective catalysis. This was presented by Simons et al. (2004) in Chemical Communications (Simons et al., 2004).
Polymerization and Copolymerization
- Polymerization Studies : Studies on the polymerization of MAA have shown its versatility in forming various copolymers with distinct properties, such as the formation of copolymers with methyl methacrylate, which exhibit a lower critical solution temperature. This was investigated by Okamura et al. (2002) in the Journal of Polymer Science Part A (Okamura et al., 2002).
Mecanismo De Acción
Target of Action
Methyl 2-acetamidoacrylate (MAAA) is a di-unsaturated α-amino acid derivative . It primarily targets inflammatory responses in the body . It is particularly effective against lipopolysaccharide (LPS)-induced nitric oxide production by RAW 264 .
Mode of Action
The mode of action of MAAA involves its interaction with Grignard’s reagents , which results in the formation of α-amino esters . Additionally, MAAA can form thermosensitive copolymers with methyl acrylate .
In a computational study, it was found that the insertion of MAAA into a catalyst resulted in the existence of both 1,2 and 2,1-insertion products . The 1,2-insertion of MAAA was more favorable due to the higher interaction energy among the monomers and the catalyst .
Biochemical Pathways
MAAA undergoes Michael reactions, for example, by thiolates . This reaction is part of the broader class of conjugate addition reactions, which play a significant role in organic synthesis.
Pharmacokinetics
Its effectiveness against lps-induced nitric oxide production suggests that it is bioavailable and can reach its target sites in the body .
Result of Action
The primary result of MAAA’s action is its anti-inflammatory effect . By targeting inflammatory responses, MAAA can help mitigate the effects of conditions such as sepsis-induced acute kidney injury .
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-acetamidoprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4(6(9)10-3)7-5(2)8/h1H2,2-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWNFFKPVLVOQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188849 | |
| Record name | N-Acetyldehydroalanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetamidoacrylate | |
CAS RN |
35356-70-8 | |
| Record name | Methyl 2-acetamidoacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35356-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyldehydroalanine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035356708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 35356-70-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetyldehydroalanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 2-(acetylamino)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.415 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLDEHYDROALANINE METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT3ARJ50FG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of methyl 2-acetamidoacrylate?
A1: The molecular formula of methyl 2-acetamidoacrylate is C6H9NO3, and its molecular weight is 143.14 g/mol.
Q2: Are there any spectroscopic data available for methyl 2-acetamidoacrylate?
A2: While the provided research papers do not delve into detailed spectroscopic characterization, they utilize various techniques for structural confirmation and analysis. These include nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography for determining the structure of synthesized compounds, and high-performance liquid chromatography (HPLC) for separating and analyzing reaction mixtures. [, , ]
Q3: What is the significance of methyl 2-acetamidoacrylate in asymmetric catalysis?
A3: Methyl 2-acetamidoacrylate is widely employed as a model substrate in asymmetric hydrogenation reactions. [, , , , , , , , ] These reactions are crucial for synthesizing chiral compounds, which are essential building blocks for pharmaceuticals, agrochemicals, and other fine chemicals.
Q4: How do different catalysts influence the enantioselectivity of methyl 2-acetamidoacrylate hydrogenation?
A4: The enantioselectivity of methyl 2-acetamidoacrylate hydrogenation is highly dependent on the catalyst employed. Research shows that rhodium complexes with chiral diphosphine ligands, such as BINAP derivatives, JOSIPHOS, BIPHEP, and DUPHOS, are effective catalysts, yielding high enantiomeric excesses (ee). [, ] Other catalysts, including those based on ruthenium, cobalt, and even modified enzymes like papain, have also been explored with varying degrees of success. [, , , ]
Q5: How does the solvent affect the asymmetric hydrogenation of methyl 2-acetamidoacrylate?
A5: Solvent choice significantly impacts the enantioselectivity and activity of methyl 2-acetamidoacrylate hydrogenation. Studies demonstrate that using tert-butyl methyl ether (MTBE) as a solvent can reduce rhodium leaching compared to methanol, but it may also lead to a decrease in enantiomeric excess. [] This highlights the importance of careful solvent selection for optimizing reaction conditions.
Q6: Can methyl 2-acetamidoacrylate be used in reactions other than asymmetric hydrogenation?
A6: Yes, research demonstrates that methyl 2-acetamidoacrylate can participate in various other reactions, including Diels-Alder cycloadditions, Friedel-Crafts reactions, and sulfa-Michael additions. [, , , , ] These reactions offer alternative pathways for synthesizing diverse and valuable compounds, showcasing the versatility of methyl 2-acetamidoacrylate as a building block.
Q7: Have computational methods been applied to study methyl 2-acetamidoacrylate?
A7: Yes, computational chemistry plays a vital role in understanding the reactivity and behavior of methyl 2-acetamidoacrylate. Density functional theory (DFT) calculations have been employed to investigate reaction mechanisms, predict enantioselectivity, and analyze the interactions between catalysts and substrates. [, , ]
Q8: How do structural modifications of methyl 2-acetamidoacrylate affect its reactivity?
A8: Modifying the structure of methyl 2-acetamidoacrylate can significantly impact its reactivity and the outcome of chemical reactions. For instance, studies on the hydrolysis rates of methyl 2-acetamidoacrylate and related compounds show that the presence of a methyl ester group significantly enhances the reaction rate compared to the corresponding carboxylic acid. [, ] This highlights the influence of even subtle structural changes on the compound's behavior.
Q9: Does methyl 2-acetamidoacrylate have applications in material science?
A9: Research suggests potential applications of methyl 2-acetamidoacrylate and its polymers in material science. For instance, poly(methyl 2-acetamidoacrylate) exhibits thermosensitive properties, making it a potential candidate for developing hydrogels, actuators, and other stimuli-responsive materials. [, , , ] These applications highlight the versatility of this compound beyond its use in organic synthesis.
Q10: What are the future directions for research on methyl 2-acetamidoacrylate?
A10: Future research on methyl 2-acetamidoacrylate is likely to focus on:
- Developing more efficient and selective catalysts: This includes exploring new ligand designs and investigating alternative metals for asymmetric hydrogenation and other catalytic reactions. [, , ]
- Expanding its application in organic synthesis: Exploring the reactivity of methyl 2-acetamidoacrylate in novel chemical transformations to access a broader range of complex molecules will be crucial. [, ]
- Further exploring its potential in material science: Investigating the properties of poly(methyl 2-acetamidoacrylate) and its copolymers for applications in hydrogels, drug delivery systems, and other advanced materials is a promising area of research. [, , ]
- Understanding its biological activity: While some studies suggest potential anti-inflammatory properties of methyl 2-acetamidoacrylate analogs, further investigation into its biological activities and potential therapeutic applications is warranted. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B128597.png)



![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B128608.png)
![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128609.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 3-hydroxybenzoate](/img/structure/B128620.png)
![5-[4-[[4-(3-Carboxy-4-chloroanilino)phenyl]-chloro-phenylmethyl]anilino]-2-chlorobenzoic acid](/img/structure/B128622.png)


![Bis[4-(2,3-dihydroxypropoxy)phenyl]methane](/img/structure/B128630.png)

